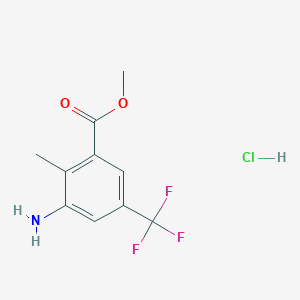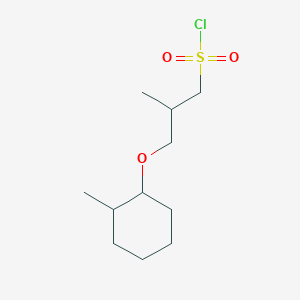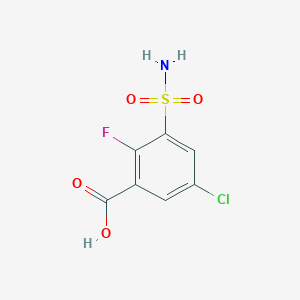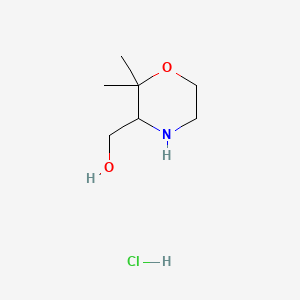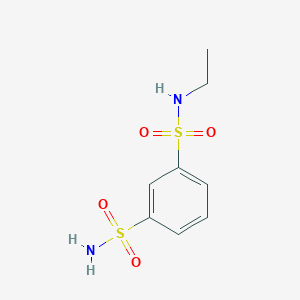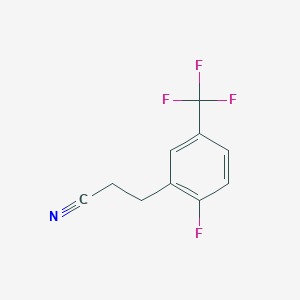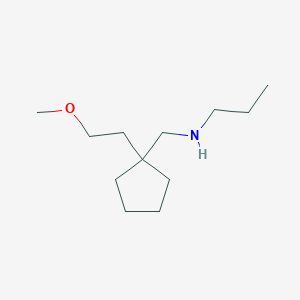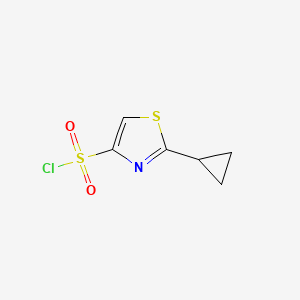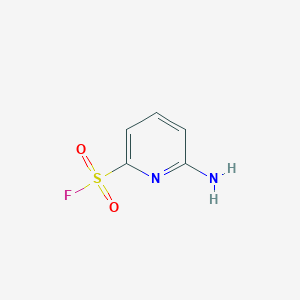
3-Bromonaphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromonaphthalene-1-sulfonamide is an organosulfur compound that features a bromine atom and a sulfonamide group attached to a naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromonaphthalene-1-sulfonamide typically involves the bromination of naphthalene followed by sulfonamide formation. One common method is the photobromination of naphthalene using molecular bromine in the presence of a solvent like carbon tetrachloride (CCl4) under irradiation . The resulting bromonaphthalene can then be reacted with sulfonamide precursors to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, utilizing efficient reaction conditions and purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromonaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are used for these reactions.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation and Reduction: Modified sulfonamide derivatives with altered oxidation states
Applications De Recherche Scientifique
3-Bromonaphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 3-Bromonaphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of certain biological molecules, allowing it to inhibit or modulate specific enzymatic activities. This property makes it a valuable tool in studying enzyme functions and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Sulfonamides: Compounds with similar sulfonamide groups but different aromatic or aliphatic backbones.
Bromonaphthalenes: Compounds with bromine atoms attached to naphthalene rings but lacking the sulfonamide group.
Propriétés
Formule moléculaire |
C10H8BrNO2S |
|---|---|
Poids moléculaire |
286.15 g/mol |
Nom IUPAC |
3-bromonaphthalene-1-sulfonamide |
InChI |
InChI=1S/C10H8BrNO2S/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14/h1-6H,(H2,12,13,14) |
Clé InChI |
NUAVINNNRWFAKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B13523357.png)
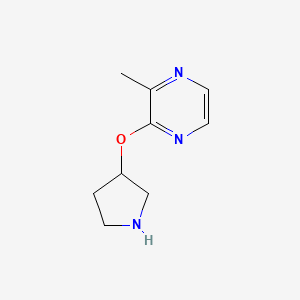
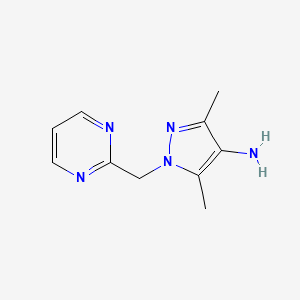
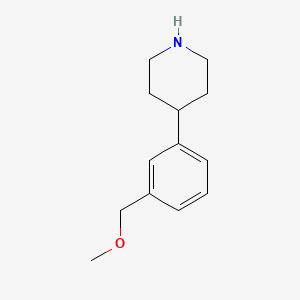
![6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B13523374.png)
